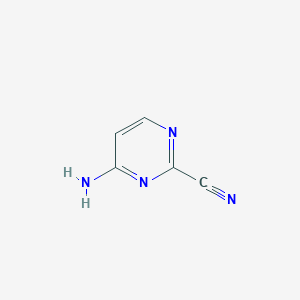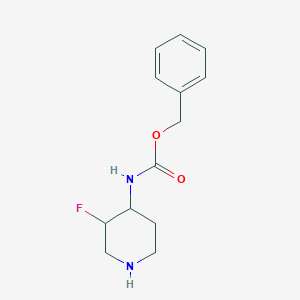
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene is a halogenated aromatic molecule that contains bromine and fluorine substituents on a benzene ring. The presence of these halogens suggests that it could be a versatile intermediate in organic synthesis, particularly in the formation of organometallic compounds, as halogens are good leaving groups in such reactions .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of various ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is synthesized from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This method could potentially be adapted for the synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene by altering the substitution pattern on the starting material.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often characterized using X-ray crystallography. For instance, the crystal structures of various brominated benzene compounds have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could influence the reactivity and properties of these molecules . These structural insights are crucial for understanding the reactivity of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene.
Chemical Reactions Analysis
Halogenated benzenes are known to participate in various chemical reactions. For example, 1-bromo-4-(3,7-dimethyloctyl)benzene is used as a precursor for the synthesis of graphene nanoribbons . The presence of bromine in 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene suggests that it could undergo similar nucleophilic substitutions or serve as a building block for more complex structures. Additionally, the compound could be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene have been studied, showing significant differences in fluorescence intensity between the solution and solid states . This indicates that the physical state can greatly affect the properties of such compounds. The presence of both bromine and fluorine in 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene would likely result in unique physical and chemical properties, such as boiling point, density, and reactivity, which could be explored through experimental studies.
Applications De Recherche Scientifique
Organometallic Synthesis
The compound serves as a starting material for organometallic synthesis, allowing for the preparation of phenylmagnesium, phenyllithium, and phenylcopper intermediates. These intermediates are crucial for a wide range of synthetically useful reactions, highlighting the compound's versatility in creating complex molecules (Porwisiak & Schlosser, 1996).
Aryne Chemistry
It plays a key role in aryne chemistry, particularly in the formation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene through reactions with lithium diisopropylamide. This process enables the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, showcasing its utility in constructing complex aromatic systems with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The compound also contributes to the study of molecular structures, particularly in examining C-H···Br, C-Br···Br, and C-Br···π interactions in bromo- and/or bromomethyl-substituted benzenes. Such studies are critical for understanding the fundamental aspects of chemical bonding and molecular interactions, which are essential for the design of new materials and catalysts (Jones, Kuś, & Dix, 2012).
Regioselective Metalation
Additionally, the compound demonstrates significant potential in regioselective metalation studies. It undergoes deprotonation adjacent to the halogen substituent under specific conditions, offering insights into the control of chemical reactivity and the synthesis of regioselectively functionalized aromatic compounds. This knowledge is invaluable for the development of new synthetic methodologies (Mongin, Desponds, & Schlosser, 1996).
Mécanisme D'action
Target of Action
It is known to be employed in the lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , which involve the cross-coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst .
Biochemical Pathways
Its involvement in the synthesis of carbazoles and dibenzofurans suggests that it may influence pathways related to these compounds .
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 2.27 .
Result of Action
Its role in the synthesis of carbazoles and dibenzofurans suggests that it may contribute to the properties and activities of these compounds .
Action Environment
It is known to be stable under normal storage conditions (sealed in dry, 2-8°c) .
Propriétés
IUPAC Name |
1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCYVHNJMSHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

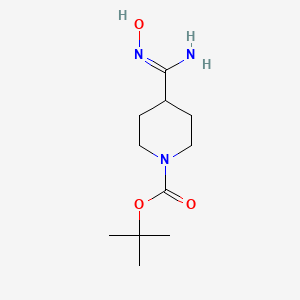
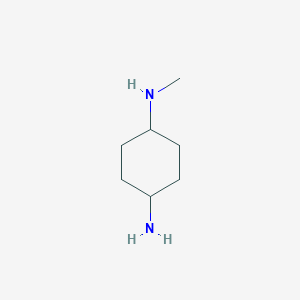

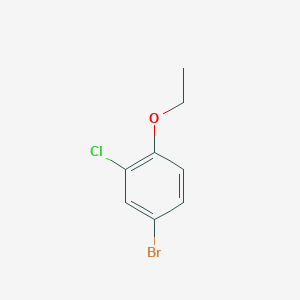
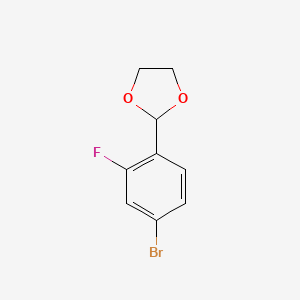
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

